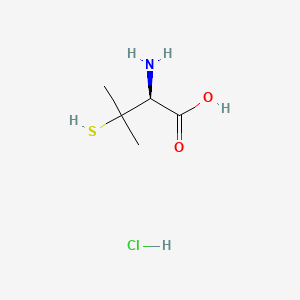
Penicillamine hydrochloride
描述
Penicillamine hydrochloride is a pharmaceutical compound primarily used as a chelating agent. It is derived from penicillin and is known for its ability to bind and remove heavy metals from the body. This compound is widely used in the treatment of Wilson’s disease, cystinuria, and rheumatoid arthritis .
作用机制
Target of Action
Penicillamine hydrochloride primarily targets copper ions in the body . It is used as a chelating agent to bind with copper, particularly in patients with Wilson’s disease . This disease is a rare genetic disorder of copper metabolism, and penicillamine treatment relies on its binding to accumulated copper .
Mode of Action
This compound interacts with its targets by forming a stable complex with copper . In vitro studies indicate that one atom of copper combines with two molecules of penicillamine . This allows the excess copper to be eliminated in the urine . In addition to copper, this compound also reduces excess cystine excretion in cystinuria .
Biochemical Pathways
This compound affects several biochemical pathways. It inhibits macrophages, decreases IL-1, and reduces the number of T-lymphocytes . It also prevents collagen cross-linkage . These actions have implications for the treatment of rheumatoid arthritis, where this compound is used as a form of immunosuppression .
Pharmacokinetics
The pharmacokinetic properties of this compound are variable . It is metabolized in the liver and has an elimination half-life of approximately one hour . The compound is excreted through the kidneys .
Result of Action
The molecular and cellular effects of this compound’s action are significant. By binding copper, it allows for the elimination of excess copper in the urine . This helps to manage the symptoms of Wilson’s disease . In the context of rheumatoid arthritis, this compound’s ability to inhibit macrophages, decrease IL-1, reduce the number of T-lymphocytes, and prevent collagen cross-linkage can help to manage the disease .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of certain amino acids, tissue proteins, food constituents, and intermediates in the metabolism and biosynthesis of sulfur-containing amino acids can interact with this compound . Understanding these interactions is crucial for optimizing the use of this compound in various therapeutic contexts .
准备方法
Synthetic Routes and Reaction Conditions: Penicillamine hydrochloride is synthesized through the degradation of penicillin. The process involves several steps:
Alkaline Hydrolysis: Penicillin is hydrolyzed to penicilloic acid.
Decarboxylation: Penicilloic acid is decarboxylated to penilloic acid.
Mercuric Salt Treatment: Penilloic acid is treated with a mercuric salt, such as mercuric chloride, to form a penicillamine-mercuric salt complex.
Hydrogen Sulfide Treatment: The complex is then treated with hydrogen sulfide to precipitate mercury as insoluble sulfide, yielding penicillamine.
Industrial Production Methods: In industrial settings, the synthesis of this compound involves similar steps but on a larger scale. The process is optimized for higher yield and purity, often involving additional purification steps such as recrystallization .
化学反应分析
Types of Reactions: Penicillamine hydrochloride undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: It can participate in redox reactions due to its thiol group.
Sulfhydryl-Disulfide Interchange: This reaction is significant in its chelating activity.
Nucleophilic Addition: Penicillamine can act as a nucleophile in various addition reactions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Sodium borohydride, dithiothreitol.
Reaction Conditions: Typically carried out in aqueous solutions at controlled pH and temperature.
Major Products:
Oxidation: Forms disulfides.
Reduction: Yields thiol derivatives.
Chelation: Forms stable complexes with metals like copper.
科学研究应用
Penicillamine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its effects on enzyme activity and protein interactions.
Medicine: Extensively used in the treatment of Wilson’s disease, cystinuria, and rheumatoid arthritis. .
Industry: Utilized in processes requiring metal chelation and detoxification.
相似化合物的比较
- Dimercaprol
- Deferoxamine
- Trientine
- Cysteine
属性
IUPAC Name |
(2S)-2-amino-3-methyl-3-sulfanylbutanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S.ClH/c1-5(2,9)3(6)4(7)8;/h3,9H,6H2,1-2H3,(H,7,8);1H/t3-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZDHUFYOXKHLME-DFWYDOINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(C(=O)O)N)S.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@H](C(=O)O)N)S.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50944844 | |
| Record name | 3-Sulfanylvaline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50944844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2219-30-9 | |
| Record name | D-Valine, 3-mercapto-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2219-30-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Penicillamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002219309 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Sulfanylvaline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50944844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Penicillamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.026 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PENICILLAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5N9JK529ZJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


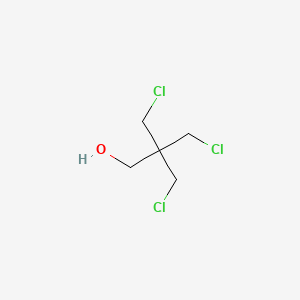





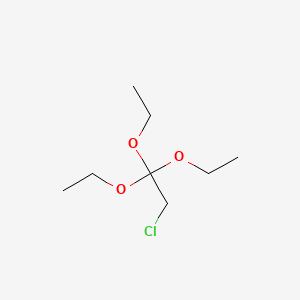


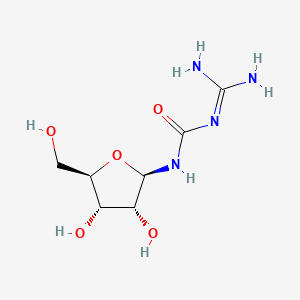
![5-Chloro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1580707.png)
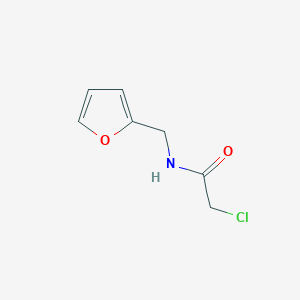
![2,3-Dihydro-5H-oxazolo[2,3-b]quinazolin-5-one](/img/structure/B1580712.png)

